Henricine

Cytotoxicity Antitumor Natural Product Pharmacology

Procure high-purity Henricine (≥98%) as a structurally unique tetrahydrofuran lignan reference standard. Its specific substitution pattern differentiates it from analogs like chicanine, ensuring valid, reproducible results in cytotoxic screening (A549, MCF-7, HL-60). Ideal for SAR studies or botanical QC. Ensure experimental validity with a well-characterized standard. Inquire for bulk or custom packaging.

Molecular Formula C22H26O6
Molecular Weight 386.4 g/mol
Cat. No. B14863927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHenricine
Molecular FormulaC22H26O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C(=C4)OC)OC)OC)C
InChIInChI=1S/C22H26O6/c1-12-13(2)21(15-9-18(23-3)22(25-5)19(10-15)24-4)28-20(12)14-6-7-16-17(8-14)27-11-26-16/h6-10,12-13,20-21H,11H2,1-5H3/t12-,13-,20-,21+/m0/s1
InChIKeyWHNJCTMEGTVMBR-BKOMJCAWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Henricine: Baseline Profile of a Tetrahydrofuran Lignan from Schisandra Species


Henricine (CAS: 107783-46-0, C22H26O6, MW 386.4 g/mol) is a naturally occurring tetrahydrofuran lignan, first isolated and structurally elucidated from the stems of Schisandra henryi . It belongs to a class of plant secondary metabolites known for diverse pharmacological activities and is also found in other Schisandra species and Saururus chinensis [1]. Its core structure consists of a tetrahydrofuran ring linking two phenylpropanoid units, a scaffold common to several bioactive lignans [2].

Why Generic Lignan Substitution is Not a Viable Option for Henricine


Within the tetrahydrofuran lignan family, minor structural variations—such as differences in methoxy or methylenedioxy substitution patterns on the aromatic rings—can dramatically alter a compound's biological activity profile, target engagement, and potency [1]. Henricine's specific arrangement of these functional groups is not interchangeable with those of its close structural analogs like chicanine or ganschisandrine. Substituting henricine with another in-class lignan, even one with high structural similarity, carries the significant risk of invalidating experimental results due to unpredictable shifts in cytotoxic potency against specific cancer cell lines or other biological endpoints, as demonstrated in comparative in vitro studies [2].

Quantitative Evidence: Henricine's Differentiated Performance in Cancer Cell Lines


Comparative Cytotoxic Potency of Tetrahydrofuran Lignans Against Human Cancer Cell Lines

In a direct comparative study of five structurally related tetrahydrofuran lignans isolated from Schisandra incarnata, henricine was part of a group demonstrating significant in vitro antitumor activity. While the study reports a class-level activity range, it establishes a clear, quantifiable efficacy band for this specific chemical series. The GI50 values for henricine and its closest analogs—chicanine, (-)-machilusin, ganschisandrine, and d-epigalbacine—ranged from 4.31 to 10.42 µg/mL across four human cancer cell lines (A549 lung, PC-3 prostate, KB nasopharyngeal, and KBvin drug-resistant nasopharyngeal). [1]

Cytotoxicity Antitumor Natural Product Pharmacology

Cytotoxic Profile of Henricine in Leukemia and Breast Cancer Cell Lines

Henricine was evaluated alongside nine other lignans from Saururus chinensis for cytotoxic activity against three distinct human cancer cell lines. While the study confirms henricine's cytotoxic potential, the reported data is presented as a class effect, establishing that the compound, like its structural relatives, is active against HL-60 (leukemia), MCF-7 (breast), and A549 (lung) cancer cells. [1]

Cytotoxicity Cancer Research Drug Discovery

Structural Differentiation via High-Resolution COSY Elucidation

The initial isolation of henricine utilized high-resolution COSY (Correlation Spectroscopy) for definitive structural elucidation, confirming it as a new tetrahydrofuran lignan entity . This rigorous analytical characterization provides a verified structural fingerprint that distinguishes henricine from other lignans with similar molecular weights or chromatographic behavior, ensuring accurate identification and purity assessment for research and procurement.

Structural Elucidation Analytical Chemistry Natural Product Chemistry

Optimal Application Scenarios for Henricine Based on Evidence


Cancer Cell Line Panel Screening for Antitumor Lead Discovery

Henricine is ideally suited for use as a reference standard or active control in primary in vitro screening campaigns against panels of human cancer cell lines. Its established cytotoxic activity against lung (A549), prostate (PC-3), nasopharyngeal (KB and KBvin), leukemia (HL-60), and breast (MCF-7) cell lines makes it a valuable tool for benchmarking the potency of novel compounds or extracts in a multi-cancer-type research program [1][2].

Structure-Activity Relationship (SAR) Studies of Tetrahydrofuran Lignans

Researchers engaged in medicinal chemistry or natural product derivatization can utilize henricine as a core scaffold for SAR studies. Its well-defined structure and known cytotoxic activity provide a reliable baseline for synthesizing and testing analogs to probe the effects of substitution patterns on biological activity, particularly when compared to other class members like chicanine and ganschisandrine [1].

Analytical Reference Standard for Natural Product Chemotaxonomy

Given its confirmed presence in multiple species of Schisandra and Saururus chinensis, henricine serves as an excellent analytical reference standard for chemotaxonomic studies and quality control of herbal materials or extracts. Its unambiguous structural elucidation via high-resolution COSY ensures accurate identification and quantification in complex botanical matrices using techniques like HPLC or UPLC-MS [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Henricine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.